molecular formula C12H19NO B14399831 3-[Methyl(3-methylbut-2-en-1-yl)amino]cyclohex-2-en-1-one CAS No. 87883-51-0

3-[Methyl(3-methylbut-2-en-1-yl)amino]cyclohex-2-en-1-one

Cat. No.: B14399831
CAS No.: 87883-51-0
M. Wt: 193.28 g/mol
InChI Key: ASDHLZNIGVBCFR-UHFFFAOYSA-N
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Description

3-[Methyl(3-methylbut-2-en-1-yl)amino]cyclohex-2-en-1-one is an organic compound that belongs to the class of cyclohexenones It is characterized by a cyclohexene ring substituted with a methyl group and an amino group attached to a 3-methylbut-2-en-1-yl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[Methyl(3-methylbut-2-en-1-yl)amino]cyclohex-2-en-1-one can be achieved through several synthetic routes. One common method involves the reaction of cyclohex-2-en-1-one with 3-methylbut-2-en-1-ylamine under appropriate conditions. The reaction typically requires a catalyst and may be carried out in the presence of a solvent such as ethanol or methanol. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as distillation and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-[Methyl(3-methylbut-2-en-1-yl)amino]cyclohex-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

    Oxidation: Ketones and carboxylic acids.

    Reduction: Alcohols and amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-[Methyl(3-methylbut-2-en-1-yl)amino]cyclohex-2-en-1-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of fine chemicals and as a building block in organic synthesis.

Mechanism of Action

The mechanism of action of 3-[Methyl(3-methylbut-2-en-1-yl)amino]cyclohex-2-en-1-one involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Cyclohex-2-en-1-one: A simpler analog without the amino and methylbutenyl substituents.

    3-Methylbut-2-en-1-ol: A related compound with a similar side chain but different functional groups.

    Cyclohexanone: A saturated analog with a similar ring structure but lacking the double bond.

Uniqueness

3-[Methyl(3-methylbut-2-en-1-yl)amino]cyclohex-2-en-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the amino group and the methylbutenyl side chain allows for diverse chemical reactivity and potential biological activities not observed in simpler analogs.

Properties

CAS No.

87883-51-0

Molecular Formula

C12H19NO

Molecular Weight

193.28 g/mol

IUPAC Name

3-[methyl(3-methylbut-2-enyl)amino]cyclohex-2-en-1-one

InChI

InChI=1S/C12H19NO/c1-10(2)7-8-13(3)11-5-4-6-12(14)9-11/h7,9H,4-6,8H2,1-3H3

InChI Key

ASDHLZNIGVBCFR-UHFFFAOYSA-N

Canonical SMILES

CC(=CCN(C)C1=CC(=O)CCC1)C

Origin of Product

United States

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